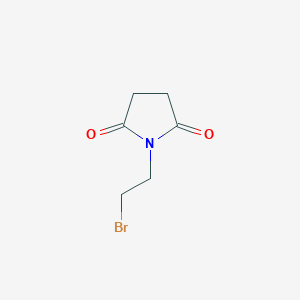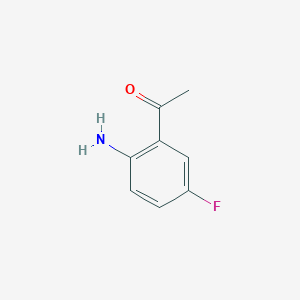![molecular formula C5H9ClO B1282921 [(Chloromethoxy)methyl]cyclopropane CAS No. 105688-12-8](/img/structure/B1282921.png)
[(Chloromethoxy)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Chloromethoxy)methyl]cyclopropane is a compound that can be derived from cyclopropane through various chemical reactions. Cyclopropane itself is a molecule of interest due to its unique three-membered ring structure, which imparts significant strain and reactivity to its derivatives .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through different methods. For instance, vapor-phase photochlorination of methyl-^(13)C-cyclopropane yields cyclopropylcarbinyl-α-^(13)C chloride, which could potentially be further modified to obtain [(chloromethoxy)methyl]cyclopropane . Additionally, cyclopropane-d6 can be synthesized from deuterium oxide and magnesium tricarbide, indicating that isotopically labeled cyclopropanes can be prepared for further functionalization . Methyl 2-chloro-2-cyclopropylidenacetate reacts with various nucleophiles under phase transfer catalysis to yield spirocyclopropane anellated heterocycles, demonstrating the versatility of cyclopropane derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of cyclopropane and its derivatives is characterized by the strained ring system. Vibrational spectra and structure analysis of cyclopropane and cyclopropane-d6 have confirmed the D3h symmetry of the molecule. High-resolution spectroscopic work has determined the C–C distance to be 1.524±0.014 Å . This structural information is crucial for understanding the reactivity and properties of [(chloromethoxy)methyl]cyclopropane.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions. For example, reactions with chloroplatinic acid lead to the formation of aromatic heterocyclic cations and β,γ-unsaturated carbonyl complexes of platinum dichloride . Acid and base solvolyses of 1,2-bis(trimethylsiloxy)cyclopropanes result in ring opening, leading to α-ketols, enones, and β-diketones . Furthermore, Vitamin B12-photocatalyzed cyclopropanation using dichloromethane as the methylene source has been reported, which could be a potential route for the synthesis of [(chloromethoxy)methyl]cyclopropane .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by the strain in the cyclopropane ring. The strained nature of the ring makes these compounds highly reactive, which is evident from the various reactions they undergo, such as diacylation, cycloaddition, and solvolysis . The vibrational spectra provide insights into the bond strengths and the influence of substituents on the cyclopropane ring .
Applications De Recherche Scientifique
1. Chemical Structure and Reactivity Analysis
[(Chloromethoxy)methyl]cyclopropane, a small-ring compound, has been studied for its structural properties and reactivity. One study investigated the vapor-phase photochlorination of methyl-^(13)C-cyclopropane, yielding specific chlorides without forming other ^(13)C-position isomers, highlighting the selective reactivity of similar compounds (Renk et al., 1961).
2. Biochemical Processes and Enzyme Catalysis
Research on cyclopropane fatty acid synthases, which catalyze the formation of cyclopropane rings in unsaturated fatty acids, provides insights into biochemical processes involving cyclopropane compounds. This is crucial for understanding membrane phospholipids in bacteria and plants (Iwig et al., 2004).
3. Synthesis Techniques and Derivatives
Studies have explored various synthesis methods for cyclopropane derivatives. For instance, the reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with different nucleophiles under varied conditions produces distinct products, demonstrating versatile synthetic routes for related compounds (Jończyk & Kmiotek-Skarżyńska, 1992).
4. Lipid Metabolism and Industrial Applications
Cyclopropane fatty acids, which can be converted to methylated fatty acids, show potential for industrial applications like biofuels due to their resistance to oxidization. Their production in organisms like Yarrowia lipolytica underlines the industrial potential of cyclopropane-related compounds (Czerwiec et al., 2019).
5. Medicinal Chemistry and Drug Development
Cyclopropane compounds are used in medicinal chemistry for creating biologically active compounds. Their constrained conformation has implications for improving activity and understanding bioactive conformations (Kazuta et al., 2002).
6. Organoelectrocatalysis in Chemical Synthesis
Recent advancements in organoelectrocatalysis have enabled direct cyclopropanation of methylene compounds, showcasing a novel approach to synthesize cyclopropane-fused compounds, which is relevant for creating structures similar to [(Chloromethoxy)methyl]cyclopropane (Jie et al., 2022).
Propriétés
IUPAC Name |
chloromethoxymethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOQFSJCPCUJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546903 |
Source


|
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Chloromethoxy)methyl]cyclopropane | |
CAS RN |
105688-12-8 |
Source


|
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

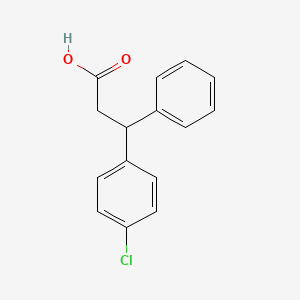
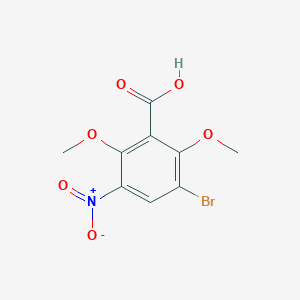
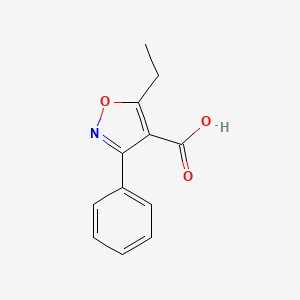
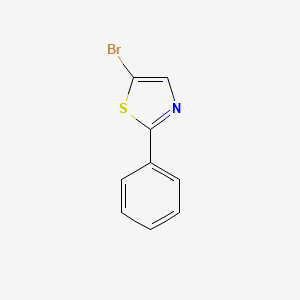
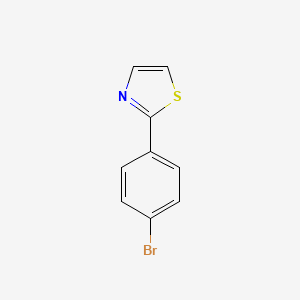
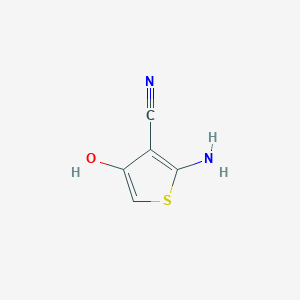
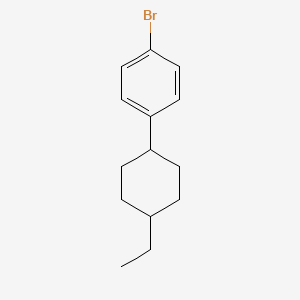
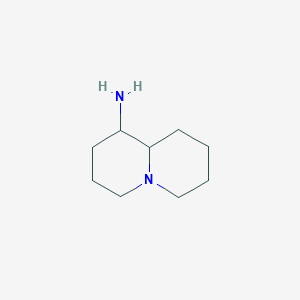
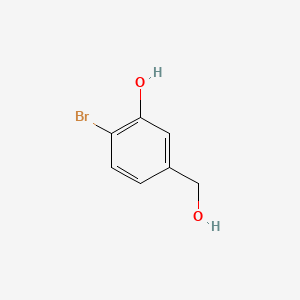
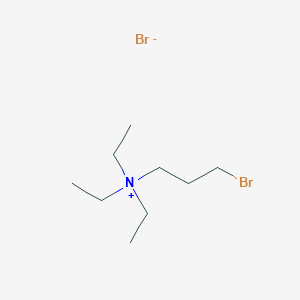
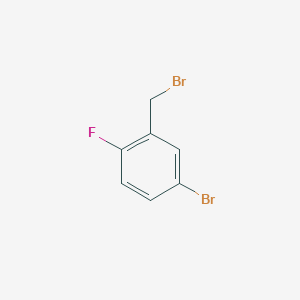
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
